molecular formula C22H17NO4S B2764037 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone CAS No. 1114850-59-7

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone

Cat. No. B2764037
CAS RN: 1114850-59-7
M. Wt: 391.44
InChI Key: PKQDIPIBCHVVCF-UHFFFAOYSA-N
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Description

This compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Synthesis Analysis

4H-3,1-Benzothiadiazine-4-ones are accessible by various preparative routes mostly starting from anthranilic acid derivatives . These facile synthetic entries allow for the introduction of diverse substituents at positions 2 and 5–8 . In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor .


Molecular Structure Analysis

The molecular formula of the compound is C28H21NO5S . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The sulfur atom exhibits a valency other than 2, then the valency is indicated by including the small Greek letter λ after the numeral that specifies the ring sulfur atom, followed by a superscript numeral to show the valency of the sulfur atom .


Chemical Reactions Analysis

The compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds . Meanwhile, other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different position of 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C28H21NO5S . Its average mass is 483.535 Da and its monoisotopic mass is 483.114044 Da .

Scientific Research Applications

properties

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-27-18-13-11-16(12-14-18)22(24)21-15-23(17-7-3-2-4-8-17)19-9-5-6-10-20(19)28(21,25)26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQDIPIBCHVVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone

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